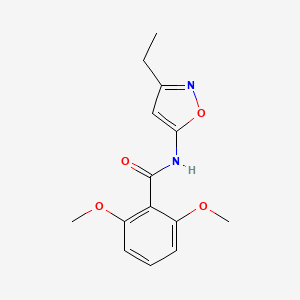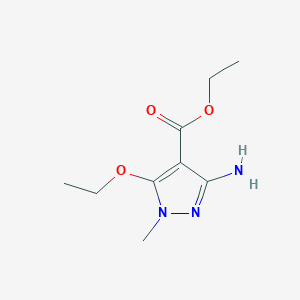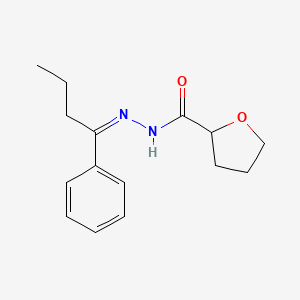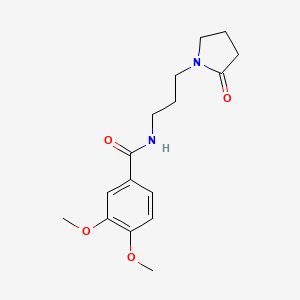![molecular formula C33H41P B12884143 dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane](/img/structure/B12884143.png)
dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane is a phosphine ligand known for its utility in various catalytic processes. This compound is characterized by its bulky structure, which can influence the steric and electronic properties of the catalytic center it coordinates with.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane typically involves the reaction of dicyclohexylphosphine with a suitable aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired phosphine ligand.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane undergoes various types of reactions, including:
Oxidation: The phosphine can be oxidized to form the corresponding phosphine oxide.
Substitution: The ligand can participate in substitution reactions where it replaces other ligands in a coordination complex.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Palladium or nickel catalysts are often used in substitution reactions involving this ligand.
Major Products
Oxidation: The major product is the phosphine oxide.
Substitution: The products depend on the nature of the substituents and the metal center involved in the reaction.
Wissenschaftliche Forschungsanwendungen
Dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The ligand is used in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism by which dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane exerts its effects involves coordination to a metal center, forming a stable complex. This complex can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products. The bulky nature of the ligand can influence the selectivity and activity of the catalytic process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
- Dicyclohexyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine
- 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl
Uniqueness
Dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane is unique due to its specific steric and electronic properties, which can influence the reactivity and selectivity of the catalytic processes it is involved in. The presence of the trimethyl and phenyl groups provides additional steric hindrance, which can be advantageous in certain catalytic applications.
Eigenschaften
Molekularformel |
C33H41P |
|---|---|
Molekulargewicht |
468.7 g/mol |
IUPAC-Name |
dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C33H41P/c1-24-23-25(2)33(26(3)32(24)27-15-7-4-8-16-27)30-21-13-14-22-31(30)34(28-17-9-5-10-18-28)29-19-11-6-12-20-29/h4,7-8,13-16,21-23,28-29H,5-6,9-12,17-20H2,1-3H3 |
InChI-Schlüssel |
CIOCZYVSIDAHDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C2=CC=CC=C2)C)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethoxy)benzo[d]oxazole-5-acetic acid](/img/structure/B12884062.png)


![Diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12884080.png)
![3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione](/img/structure/B12884081.png)



![2-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12884098.png)

![2-(Carboxy(hydroxy)methyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12884111.png)



